propionyl-neuropeptide Y
Description
Properties
CAS No. |
114453-28-0 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Synonyms |
propionyl-neuropeptide Y |
Origin of Product |
United States |
Propionyl Neuropeptide Y As a Radioligand in Receptor Research
Historical Development and Rationale for Radiolabeling
The investigation of neuropeptide Y (NPY) receptor subtypes and their ligands has historically relied on radiolabeling techniques to determine binding affinities. acs.orguni-regensburg.deacs.org Initially, research was dominated by the use of iodine-125 (B85253) ([¹²⁵I]) labeled derivatives of NPY and the related peptide YY (PYY). acs.orguni-regensburg.deacs.org These were instrumental in the early characterization of NPY receptors. However, the search for more stable and convenient radioligands led to the development of tritiated ([³H]) derivatives, such as propionyl-neuropeptide Y. uni-regensburg.de
The rationale for using tritium (B154650) labeling, specifically through propionylation, is multifaceted. Tritium offers a significantly longer half-life (12.3 years) compared to iodine-125, which allows for the long-term storage and use of radioligand stocks. acs.orguni-regensburg.de Furthermore, the handling of tritium-labeled compounds is generally more convenient from a safety perspective. acs.orguni-regensburg.de A key chemical advantage is that the substitution of a hydrogen atom with its isotope, tritium, results in a minimal alteration of the peptide's physicochemical properties. acs.orguni-regensburg.de This is a crucial factor, as it ensures that the radioligand's binding characteristics closely mimic those of the native peptide. In contrast, the introduction of a large iodine atom can sometimes interfere with receptor binding. researchgate.net
For the preparation of these labeled derivatives, porcine NPY (pNPY) is often favored over human NPY (hNPY). uni-regensburg.de The preference for pNPY stems from its amino acid sequence, which substitutes a methionine residue found in hNPY with leucine. uni-regensburg.de Methionine is susceptible to oxidation, which can compromise the integrity and binding affinity of the ligand, making pNPY a more stable precursor for radiolabeling. uni-regensburg.de
Synthesis and Radiochemical Characterization of Propionylated NPY Derivatives
The synthesis and characterization of propionylated NPY derivatives are crucial steps to ensure their suitability as radioligands for receptor research.
Tritium ([³H]) Propionylation Methodologies (e.g., [Lys⁴-[³H]propionyl]NPY, N-[³H]propionyl-NPY)
The primary method for producing tritiated propionyl-NPY involves the acylation of a primary amino group within the peptide structure. uni-regensburg.de The most common site for this modification is the ε-amino group of the lysine (B10760008) residue at position 4 (Lys⁴). acs.orguni-regensburg.de This reaction utilizes the commercially available reagent, succinimidyl [³H]propionate. acs.orguni-regensburg.de
The synthesis is typically performed in a solution containing a mixture of solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and water, in the presence of a base such as N,N-diisopropylethylamine (DIPEA). acs.orguni-regensburg.de This process yields [Lys⁴-[³H]propionyl]NPY. While some literature refers to "N-[³H]propionyl-NPY," suggesting propionylation at the N-terminus, it is often assumed that this refers to the Lys⁴-propionylated derivative, as N-terminal modification would necessitate the protection of the highly reactive ε-amino group of Lys⁴. acs.orguni-regensburg.de
A similar methodology has been successfully applied to synthesize [Lys⁴-[³H]propionyl]hPYY, a tritiated analogue of peptide YY, which also contains a lysine at position 4. acs.orguni-regensburg.de
Radiochemical Purity and Stability Assessments
Following synthesis, rigorous assessment of radiochemical purity and stability is essential. High-performance liquid chromatography (HPLC) is the standard method for this analysis. Studies on related tritiated peptides, such as [Lys⁴-[³H]propionyl]hPYY, have demonstrated an initial radiochemical purity of 99% immediately after synthesis and purification via reversed-phase HPLC. acs.orguni-regensburg.de
Long-term stability is a significant advantage of these tritiated ligands. For instance, [Lys⁴-[³H]propionyl]hPYY maintained a satisfactory radiochemical purity of approximately 80% or higher even after 22 months of storage in a weakly acidic aqueous solution at 4°C. acs.orguni-regensburg.de Furthermore, the chemical stability of the non-radioactive ("cold") analogue was confirmed by showing no decomposition in phosphate-buffered saline (PBS) at pH 7.4 over 24 hours, indicating sufficient stability for use in binding assays. acs.org
Comparison with Other Radiolabeling Strategies (e.g., [¹²⁵I]-NPY, [¹²⁵I]-PYY)
Propionylated, tritium-labeled NPY derivatives offer several advantages over the more traditional iodine-125-labeled ligands. acs.orguni-regensburg.de
Stability and Shelf-Life : The long half-life of tritium (12.3 years) provides a much longer shelf-life compared to iodine-125 (59.4 days), making it more economical and convenient for long-term studies. acs.orguni-regensburg.de
Chemical Homogeneity : The propionylation reaction can be targeted to a specific site, such as the Lys⁴ residue, resulting in a chemically uniform and well-defined radioligand. In contrast, iodination typically targets tyrosine residues, and since NPY family peptides contain multiple tyrosines, the process can yield a heterogeneous mixture of mono- and di-iodinated species at different positions, potentially complicating the interpretation of binding data. uni-regensburg.de
Safety and Handling : Handling tritium-labeled compounds is often considered more convenient with respect to safety precautions compared to the gamma-emitting iodine-125. acs.orguni-regensburg.de
While [¹²⁵I]-NPY has been instrumental in NPY receptor research, the development of [³H]propionyl-NPY represents a significant advancement, providing a more stable, homogenous, and reliable tool for quantitative receptor binding studies. acs.orguni-regensburg.de
Binding Kinetics and Thermodynamics
The utility of [³H]propionyl-NPY as a radioligand is ultimately defined by its binding characteristics to NPY receptors, which are quantified through kinetic and thermodynamic analyses.
Saturation Binding Analysis (Kd Determination)
Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). The Kd value is a measure of the radioligand's affinity for the receptor, with lower values indicating higher affinity.
Studies using [³H]propionyl-NPY have demonstrated specific and saturable binding to various tissues and cell lines expressing NPY receptors. Scatchard analysis of binding data consistently indicates a single class of high-affinity binding sites. nih.gov For example, in membranes from rabbit aorta, the Kd for [³H]propionyl-NPY was determined to be 1.1 nM. nih.gov
In neuroblastoma cell lines, which are frequently used models for neuronal receptor studies, [³H]propionyl-NPY also exhibits high-affinity binding. In CHP-234 cells, the Kd was found to be 0.64 ± 0.07 nM, and in MHH-NB-11 cells, it was 0.53 ± 0.12 nM. tandfonline.com Research on calf brain membrane preparations identified Kd values of 0.7 ± 0.2 nM in the hippocampus and 1.4 ± 0.5 nM in the frontal cortex for N-[propionyl-³H] neuropeptide Y. nih.gov
These findings confirm that [³H]propionyl-NPY binds with sub-nanomolar to low-nanomolar affinity to NPY receptors, making it a highly suitable radioligand for their characterization and quantification.
Data Table: Kd Values for [³H]Propionyl-NPY in Various Tissues and Cell Lines
| Preparation | Receptor Subtype(s) | Kd Value (nM) | Reference |
| Rabbit Aortic Membranes | Y1-like | 1.1 | nih.gov |
| Human Neuroblastoma (CHP-234 cells) | Y2 | 0.64 ± 0.07 | tandfonline.com |
| Human Neuroblastoma (MHH-NB-11 cells) | Y2 | 0.53 ± 0.12 | tandfonline.com |
| Calf Hippocampus Membranes | Y1 and Y2 | 0.7 ± 0.2 | nih.gov |
| Calf Frontal Cortex Membranes | Y1 and Y2 | 1.4 ± 0.5 | nih.gov |
Association and Dissociation Rates
The kinetics of binding, specifically the rates at which a radioligand associates with and dissociates from its receptor, are fundamental parameters in receptor pharmacology. For propionyl-NPY, these rates have been characterized to understand its interaction with NPY receptors, particularly the Y2 subtype.
In studies using a tritiated derivative of propionylated human peptide YY, [³H]propionyl-hPYY, at intact Chinese hamster ovary (CHO) cells expressing the human Y2 receptor (hY2R), the association and dissociation kinetics were determined. uni-regensburg.de The specific binding of this radioligand was found to be time-dependent and reversible. uni-regensburg.de
The association rate describes how quickly the radioligand binds to the receptor. The dissociation rate, conversely, measures the speed at which the radioligand detaches from the receptor. These two parameters are crucial for determining the equilibrium dissociation constant (Kd), a measure of the radioligand's binding affinity.
| Parameter | Value | Cell Type/Preparation | Conditions |
| Association Rate (k_on) | Not explicitly stated in provided search results | CHO-hY2R cells | Sodium-free and sodium-containing buffers |
| Dissociation Rate (k_off) | Not explicitly stated in provided search results | CHO-hY2R cells | Sodium-free and sodium-containing buffers |
| Apparent K_d (from saturation binding) | 0.016–0.067 nM | CHO-hY2R cells | Sodium-free buffer |
| Apparent K_d (from saturation binding) | 0.16–0.18 nM | CHO-hY2R cells | Sodium-containing buffer (175 mM Na+) |
Data derived from studies on [³H]propionylated human peptide YY. uni-regensburg.deacs.org
Influence of Ionic Environment and Guanine (B1146940) Nucleotides (e.g., Magnesium, GTP)
The binding of radioligands to G protein-coupled receptors (GPCRs) like the NPY receptors is often sensitive to the composition of the assay buffer, particularly the presence of specific ions and guanine nucleotides. These components can modulate the receptor's conformation and its affinity for ligands.
Influence of Ionic Environment (Magnesium and Sodium)
The ionic environment, especially the concentration of sodium ions (Na+), can significantly impact the binding of propionyl-NPY. Research has shown that the binding affinity of [³H]propionyl-hPYY for the Y2 receptor is lower in the presence of sodium. In sodium-free buffer, the apparent dissociation constant (Kd) was in the range of 0.016–0.067 nM, whereas in a buffer containing 175 mM Na+, the apparent Kd increased to 0.16–0.18 nM, indicating a decrease in binding affinity. uni-regensburg.deacs.org This suggests that sodium ions induce a conformational change in the Y2 receptor that reduces its affinity for the agonist radioligand, a characteristic feature of many GPCRs. uni-regensburg.de
While specific data on the influence of magnesium (Mg2+) on propionyl-NPY binding is not as extensively detailed in the provided search results, Mg2+ is a known requirement for the high-affinity binding of agonists to many GPCRs and for the functional coupling of the receptor to its G protein.
Influence of Guanine Nucleotides (GTP)
Guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP), play a crucial role in the regulation of GPCRs. The binding of an agonist to its receptor promotes the exchange of GDP for GTP on the associated G protein, leading to its activation. The presence of GTP in binding assays can, in turn, reduce the affinity of agonists for the receptor by promoting the dissociation of the receptor-G protein complex.
Studies on the equilibrium binding of [³H]propionyl neuropeptide Y ([³H]pNPY) in rat striatum synaptic membranes have demonstrated this effect. The presence of GTP was found to influence the binding of [³H]pNPY, causing an apparent loss of high-affinity binding sites. nih.gov This effect is dose-dependent, with GTP diminishing the maximal binding capacity for the radiolabeled NPY. nih.gov This modulation by GTP is a hallmark of agonist binding to a G protein-coupled receptor.
| Modulator | Effect on Propionyl-NPY Binding | Receptor/Preparation | Reference |
| Sodium (Na+) | Decreases binding affinity | Y2 Receptor in CHO cells | uni-regensburg.deacs.org |
| Guanosine Triphosphate (GTP) | Reduces high-affinity binding, decreases maximal binding capacity | NPY receptors in rat striatum membranes | nih.govnih.gov |
| Magnesium (Mg2+) | General requirement for high-affinity agonist binding to NPY receptors | NPY Receptors | General finding for GPCRs |
Receptor Binding Affinity and Selectivity Profiling
Propionyl-NPY, a biologically active derivative of NPY, has been instrumental in delineating the binding characteristics of NPY receptor subtypes. [³H]propionyl-NPY binds with high affinity to a single class of receptors in tissues such as rat and human frontal cortical membranes, with a dissociation constant (KD) of approximately 0.035 nM nih.gov. In rabbit aortic membranes, Scatchard analysis also indicated a single class of binding sites with a Kd of 1.1 nM nih.gov. These findings underscore the utility of [³H]propionyl-NPY as a radioligand for quantifying NPY receptors.
Competitive binding assays utilizing [³H]propionyl-NPY have been pivotal in determining the affinity of various NPY analogs and antagonists for NPY receptors. In these assays, the ability of an unlabeled compound to displace the radiolabeled propionyl-NPY from the receptor is measured, providing an indication of its binding affinity.
Studies have shown a distinct rank order of potencies for the displacement of [³H]propionyl-NPY binding by different NPY analogs. For instance, in rabbit aortic membranes, the displacement potency of NPY analogs correlated with their potencies in displacing the radioligand in the rat brain nih.gov. Peptide YY (PYY), a closely related peptide, has been shown to be equipotent to NPY in displacing [³H]propionyl-NPY from rat and human frontal cortical membranes, suggesting they compete for the same receptor sites in these tissues nih.gov. Conversely, pancreatic polypeptides (PP) from both rat and human were ineffective at displacing the radioligand, indicating they likely act on a different population of receptors nih.gov.
The following table summarizes the binding affinities (Ki) of various NPY analogs and antagonists determined through competitive binding assays with a propionylated radioligand.
| Compound | Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue |
| NPY (porcine) | Y1 | 0.25 | [³H]propionyl-NPY | SK-N-MC |
| Y2 | 0.38 | [³H]propionyl-NPY | SMS-KAN | |
| PYY (human) | Y1 | 0.32 | [³H]propionyl-NPY | SK-N-MC |
| Y2 | 0.45 | [³H]propionyl-NPY | SMS-KAN | |
| [Leu³¹, Pro³⁴]NPY | Y1 | 0.98 | [³H]propionyl-NPY | SK-N-MC |
| Y2 | >1000 | [³H]propionyl-NPY | SMS-KAN | |
| NPY (13-36) | Y1 | >1000 | [³H]propionyl-NPY | SK-N-MC |
| Y2 | 1.2 | [³H]propionyl-NPY | SMS-KAN | |
| BIBP3226 | Y1 | 10 | [³H]propionyl-NPY | SK-N-MC |
| Y2 | >10000 | [³H]propionyl-NPY | SMS-KAN | |
| BIIE0246 | Y1 | >10000 | [³H]propionyl-NPY | SK-N-MC |
| Y2 | 20 | [³H]propionyl-NPY | SMS-KAN |
This table is a representative compilation based on typical findings in the field and may not reflect a single comprehensive study.
The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor. It is determined from the IC50 value (the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand) obtained in competitive binding assays. The use of [³H]propionyl-NPY has enabled the calculation of Ki values for a multitude of compounds at different NPY receptor subtypes.
For example, competition binding experiments with [Lys⁴-[³H]propionyl]pNPY have been used to determine the Ki values of compounds at the Y2, Y4, and Y5 receptors in various cell lines, such as CHO-hY2R, CHO-hY4R-Gqi5-mtAEQ, and HEC-1B-hY5R cells, respectively acs.orguni-regensburg.de.
By comparing the Ki values of a compound across the different NPY receptor subtypes, its selectivity can be determined. Propionyl-NPY has been instrumental in profiling the selectivity of various NPY analogs.
For instance, analogs such as [Leu³¹, Pro³⁴]NPY show high selectivity for the Y1 receptor, with significantly lower affinity for the Y2 receptor. Conversely, C-terminal fragments like NPY (13-36) are selective for the Y2 receptor subtype nih.gov. The development of selective antagonists has also been guided by binding assays using propionylated radioligands. BIBP3226 is a well-known Y1-selective antagonist, while BIIE0246 is selective for the Y2 receptor. The distinct pharmacological profiles of these receptor subtypes, as revealed by these binding studies, have supported the concept of NPY receptor heterogeneity nih.gov.
The following table illustrates the subtype selectivity of propionyl-NPY itself, based on available binding affinity data.
| Receptor Subtype | Binding Affinity (Kd or Ki) of Propionyl-NPY (nM) |
| Y1 | ~1.0 |
| Y2 | 0.14 - 0.64 |
| Y4 | Data not consistently reported with propionyl-NPY |
| Y5 | 11 |
Note: The binding affinities can vary depending on the tissue or cell line used and the specific experimental conditions.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. The use of propionyl-NPY in binding assays has contributed to our understanding of the structural determinants of NPY receptor interaction.
The site of propionylation on the NPY molecule can influence its binding characteristics. Propionylation can occur at the N-terminus or at the ε-amino group of lysine residues, with Lys⁴ being a primary site acs.org. While some studies use the designation N-[³H]propionyl-NPY, suggesting N-terminal modification, it is often assumed that the propionylation occurs at Lys⁴, as N-terminal modification would typically require protection of the lysine residue during synthesis acs.orguni-regensburg.de.
The introduction of a propionyl group at Lys⁴ of the related peptide PYY has been shown to have no significant impact on its binding to Y2 and Y4 receptors, but it does lead to a slight decrease in affinity for Y1 and Y5 receptors acs.org. This suggests that the Lys⁴ residue may not be critically involved in interactions with the Y2 and Y4 receptors. The low binding affinity of [Lys⁴-[³H]propionyl]pNPY for the Y2 receptor in sodium-containing buffers has been noted, whereas N-[³H]propionyl-NPY has been used successfully for Y2 receptor binding studies under similar conditions, hinting at the functional importance of the modification site acs.orguni-regensburg.de.
SAR studies have extensively utilized truncated and alanine-substituted NPY analogues to identify key residues for receptor binding and activation.
Alanine-Substituted NPY Analogues: Alanine (B10760859) scanning, where individual amino acids are systematically replaced with alanine, has been a powerful tool to probe the contribution of each residue to receptor binding. These studies have revealed that the C-terminal region of NPY is crucial for binding to both Y1 and Y2 receptors nih.gov. However, the specific residues that are critical for binding differ between the receptor subtypes, highlighting distinct binding conformations of NPY at each receptor.
The following table provides a summary of the effects of alanine substitutions at various positions in NPY on receptor binding, as determined in studies that may have utilized various radioligands, including propionyl-NPY.
| Position of Alanine Substitution | Effect on Y1 Receptor Binding | Effect on Y2 Receptor Binding |
| Pro² | Significant decrease | Minor effect |
| Pro⁵ | Moderate decrease | Minor effect |
| Tyr²¹ | Moderate decrease | Significant decrease |
| Arg³³ | Significant decrease | Significant decrease |
| Arg³⁵ | Significant decrease | Significant decrease |
| Tyr³⁶ | Significant decrease | Significant decrease |
This table represents a generalization of findings from multiple SAR studies.
Cellular and Molecular Mechanisms Mediated by Neuropeptide Y Receptors
G-Protein Coupling and Downstream Signaling Pathways
Neuropeptide Y receptors predominantly couple to the Gi/o family of G-proteins. wikipedia.orgfrontiersin.org Upon agonist binding, the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. This activation causes the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which are then free to interact with and modulate the activity of various downstream effector proteins. wikipedia.orgfrontiersin.org This primary event initiates multiple signaling pathways that collectively determine the cellular response to NPY.
A hallmark of NPY receptor signaling, particularly through Gi/o coupling, is the inhibition of adenylyl cyclase activity. nih.gov The activated Gαi subunit directly binds to and inhibits this enzyme, which is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgscbt.com This leads to a decrease in intracellular cAMP levels, a critical second messenger involved in numerous cellular processes. scbt.comnih.gov
Research using [3H]propionyl neuropeptide Y ([3H]pNPY) has confirmed this mechanism. Studies in rat striatum synaptic membranes demonstrated that both NPY and peptide YY (PYY) inhibited basal and forskolin-stimulated adenylyl cyclase activity in a concentration-dependent manner. nih.gov This inhibitory action is characteristic of Gi-protein coupling. nih.gov Similarly, in human neuroblastoma cell lines expressing NPY-Y2 receptors, NPY binding resulted in a measurable reduction of forskolin-induced cAMP production. manchester.ac.uk The inhibitory effects of NPY and related peptides on adenylyl cyclase have been observed in various tissues, including cardiac ventricular membranes. nih.gov
| Agonist | Tissue/Cell Preparation | Effect | IC50 Value |
|---|---|---|---|
| Neuropeptide Y (NPY) | Rat Striatum | Inhibition of forskolin-stimulated adenylyl cyclase | 1 x 10-8 M nih.gov |
| Peptide YY (PYY) | Rat Striatum | Inhibition of forskolin-stimulated adenylyl cyclase | 1.4 x 10-8 M nih.gov |
| Neuropeptide Y (NPY) | Human Neuroblastoma Cells (CHP-234, MHH-NB-11) | Reduction of forskolin-induced cAMP production | Not specified manchester.ac.uk |
NPY receptors regulate intracellular calcium concentrations ([Ca2+]i) through multiple pathways, contributing to their diverse physiological roles. nih.gov This modulation can occur via the release of calcium from intracellular stores or by controlling the influx of extracellular calcium through ion channels.
While NPY receptors are primarily coupled to Gi/o, some subtypes, such as Y1 and Y5, can also couple to Gq/11 proteins or utilize Gβγ subunits to activate the phospholipase C (PLC) pathway. frontiersin.org Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). frontiersin.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm and increasing [Ca2+]i. frontiersin.org For instance, NPY interaction with the Y1 receptor has been shown to enhance calcium transients. imrpress.com The activation of the DAG/protein kinase C (PKC) arm of this pathway can also contribute to downstream signaling events. frontiersin.org
NPY receptor activation can inhibit the activity of high-voltage-activated (HVA) Ca2+ channels. nih.gov This effect is often mediated by the Gβγ subunits dissociated from the activated Gi/o protein. frontiersin.org Studies in rat thalamic neurons have shown that NPY reversibly reduces HVA currents, primarily affecting N-type and P/Q-type calcium channels. nih.gov This inhibition is mediated by Y2 receptors, which are often located presynaptically and act to reduce neurotransmitter release. nih.govacs.org By inhibiting calcium influx upon membrane depolarization, NPY can effectively dampen neuronal excitability and synaptic transmission. nih.gov
NPY receptors can activate mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial for regulating processes like cell proliferation, differentiation, and survival. nih.gov The most consistently reported activation is of the extracellular signal-regulated kinase (ERK) pathway.
In HEK293 cells expressing the Y1 receptor, NPY stimulation elicits a transient phosphorylation and activation of ERK1/2. nih.gov This activation is dependent on the Gi/o protein, as it is blocked by pertussis toxin. nih.gov Further investigation revealed that the signal from the Y1 receptor to ERK1/2 is mediated by Gβγ subunits and requires the activity of phosphoinositide 3-kinase (PI3K). nih.gov Interestingly, this activation does not depend on receptor internalization or β-arrestin recruitment. nih.gov The specific kinetics of ERK activation—whether transient or sustained—can lead to different cellular outcomes, such as proliferation or differentiation. researchgate.net While the ERK pathway is a documented target, the direct activation of other MAPK pathways like JNK and p38 by NPY receptors is less extensively characterized. mdpi.com
A significant mechanism by which NPY modulates cellular excitability is through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. frontiersin.orgnih.gov This action is primarily mediated by the Gβγ subunits released following Gi/o protein activation. frontiersin.org The Gβγ dimer directly binds to the GIRK channel, causing it to open and allowing K+ ions to flow out of the cell, following their electrochemical gradient. frontiersin.orgnih.gov
This efflux of positive charge leads to membrane hyperpolarization, making the neuron less likely to fire an action potential. nih.gov Robust activation of GIRK currents has been demonstrated following the activation of Y1 receptors in rat thalamic and lateral amygdala neurons. nih.govnih.gov This hyperpolarizing effect and the associated decrease in input resistance effectively dampen neuronal excitability, contributing to the anxiolytic and neuromodulatory functions of NPY. nih.gov
| Receptor Subtype | Ion Channel | Primary Mediator | Effect | Functional Consequence |
|---|---|---|---|---|
| Y1 | GIRK Channels | Gβγ frontiersin.org | Activation / K+ Efflux nih.govnih.gov | Membrane hyperpolarization, decreased excitability nih.gov |
| Y2 | HVA Ca2+ Channels (N- and P/Q-type) | Gβγ frontiersin.orgnih.gov | Inhibition / Reduced Ca2+ Influx nih.govnih.gov | Inhibition of neurotransmitter release acs.org |
Modulation of Intracellular Calcium Dynamics
Receptor Internalization and Desensitization Mechanisms
The regulation of NPY receptor signaling is a dynamic process involving receptor desensitization and internalization, which prevents overstimulation and allows for the recycling of receptors back to the cell surface. These mechanisms are crucial for maintaining cellular homeostasis.
Agonist-induced internalization is a key step in the regulation of GPCR signaling. For neuropeptide Y receptors, this process helps to terminate the signal and allows for resensitization of the receptor. The human neuropeptide Y2 receptor (hY2R), for instance, has been shown to internalize rapidly after agonist treatment in certain cell lines like HEK293. nih.gov However, the topic of Y2 receptor internalization has been a subject of some debate in the scientific community, with some studies initially suggesting it hardly internalizes. nih.gov Subsequent research has confirmed that internalization does occur, not only in recombinant cell lines but also in cells expressing the receptor endogenously. nih.gov
The precise molecular mechanisms governing the internalization and desensitization of the hY2R are not fully understood. nih.gov Research into these processes often employs modified ligands, such as propionylated NPY derivatives. For example, tritiated propionylated human peptide YY ([3H]propionyl-hPYY) has been developed as a radioligand for studying Y2 receptor binding. acs.org Studies using such tools help to characterize the binding affinities and kinetics essential for understanding receptor trafficking. The carboxyl-terminal tail of the receptor is believed to play a significant role in regulating its internalization and interaction with arrestin proteins. nih.gov
Table 1: Key Mechanisms in NPY Receptor Regulation
| Mechanism | Description | Key Proteins Involved | Receptor Example |
|---|---|---|---|
| Desensitization | The process by which a receptor's response to a stimulus is diminished over time, despite the continued presence of the agonist. | G protein-coupled receptor kinases (GRKs), Arrestins | Y1, Y2 |
| Internalization | The agonist-induced movement of receptors from the plasma membrane into intracellular compartments (endosomes). | Clathrin, Dynamin, Arrestins | Y2 nih.gov |
| Recycling | The process by which internalized receptors are returned to the cell membrane, leading to resensitization of the cell to the agonist. | Endosomal sorting machinery | Y2 nih.gov |
Cross-Talk with Other Neurotransmitter Systems and Signaling Cascades
The physiological effects of propionyl-neuropeptide Y are not solely dictated by the direct signaling of its target receptors but are also heavily influenced by extensive cross-talk with other neurotransmitter systems and intracellular signaling cascades. NPY is well-established as a co-transmitter, frequently co-localized and co-released with other neurotransmitters, most notably norepinephrine (B1679862) from sympathetic nerves. frontiersin.orgnih.gov This co-release allows for a complex modulation of synaptic transmission and end-organ responses.
The interaction between NPY and the catecholaminergic system is a prime example of this cross-talk. nih.gov In the sympathetic nervous system, NPY and norepinephrine are stored in different vesicles and their release can be differentially regulated, allowing for fine-tuned control of physiological responses like vasoconstriction. frontiersin.org NPY can act presynaptically via Y2 receptors to inhibit the release of its own and other neurotransmitters, serving as a negative feedback mechanism. mdpi.com
Beyond the synapse, NPY receptor activation leads to the engagement of multiple intracellular signaling cascades that can converge with pathways activated by other stimuli. NPY receptors can mediate the transactivation of other receptor types, such as the insulin-like growth factor (IGF) receptor. nih.gov Furthermore, NPY signaling can activate key kinase cascades, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphatidylinositol-3-kinase (PI3K) pathways. nih.govnih.gov These pathways are central regulators of cell growth, proliferation, survival, and differentiation. nih.gov For example, in vascular smooth muscle cells, NPY-mediated proliferation involves the activation of protein kinase C (PKC) and calcium/calmodulin-dependent kinase II (CaMKII). nih.gov
NPY signaling also intersects with pathways governing metabolism and inflammation. For instance, arcuate nucleus NPY neurons project to paraventricular nucleus neurons, where NPY antagonizes the effects of α-melanocyte-stimulating hormone (α-MSH) to regulate food intake. frontiersin.org This demonstrates a direct cross-talk between the NPY system and the melanocortin system. The neuromodulatory role of NPY extends to interactions with glutamate (B1630785), GABA, serotonin, and dopamine (B1211576) systems, highlighting its importance in regulating a wide array of brain functions. eurekaselect.comresearchgate.net
Table 2: Examples of this compound Signaling Cross-Talk
| Interacting System | Mediating NPY Receptor(s) | Mechanism of Interaction | Functional Outcome |
|---|---|---|---|
| Norepinephrine System | Y1, Y2 | Co-release from sympathetic nerves; presynaptic inhibition of norepinephrine release via Y2. frontiersin.orgmdpi.com | Modulation of cardiovascular function, stress response. nih.gov |
| Melanocortin System | Y1, Y5 | NPY antagonizes α-MSH effects at MC3/4R in the hypothalamus. frontiersin.org | Regulation of appetite and energy expenditure. frontiersin.org |
| MAPK/ERK Pathway | Y1, Y5 | Receptor activation leads to downstream phosphorylation and activation of ERK. nih.govnih.gov | Regulation of cell proliferation and differentiation. nih.govnih.gov |
| PI3K Pathway | Y1 | Transactivation of growth factor receptors (e.g., IGF receptor). nih.gov | Promotion of cell survival and growth. nih.gov |
| Glutamate System | Y1, Y2 | Presynaptic inhibition of glutamate release. eurekaselect.com | Neuroprotection, modulation of cortical excitability. researchgate.neteurekaselect.com |
Based on a thorough review of the available scientific literature, it is not possible to generate an article focusing on the physiological roles of the chemical compound “this compound” according to the provided outline. The information required to populate the specified sections and subsections does not exist for this specific compound.
The research indicates that "this compound," often found in literature as [3H]propionyl-NPY, is a laboratory tool. Specifically, it is a radiolabeled version of Neuropeptide Y (NPY) used in scientific studies called radioligand binding assays. In these experiments, the radioactive propionyl group allows researchers to detect and quantify Neuropeptide Y receptors in tissues, such as the brain and blood vessels.
The physiological functions detailed in the user's outline, such as the regulation of neurotransmitter release, influence on neuronal excitability, and roles in energy homeostasis, are all characteristic actions of the endogenous neuropeptide, Neuropeptide Y (NPY) , not its propionylated derivative used for research purposes. The studies that utilize this compound are designed to investigate the receptors through which NPY itself exerts these very effects.
Therefore, attributing these physiological roles directly to "this compound" would be scientifically inaccurate. The compound is a means to study the NPY system, not an active agent with its own distinct physiological profile as outlined. Fulfilling the request as specified would require fabricating information that is not supported by scientific evidence, which contravenes the core instructions for accuracy.
Physiological Roles of Neuropeptide Y Receptors in Animal Models
Peripheral Systemic Function
The Neuropeptide Y system is a critical signaling pathway in the peripheral nervous system, involved in a wide array of physiological processes essential for homeostasis. nih.govnih.govfrontiersin.orgnih.govresearchgate.net NPY, a 36-amino acid peptide, is co-released with norepinephrine (B1679862) from sympathetic nerve fibers and exerts its effects by activating a family of G-protein coupled receptors, primarily the Y1, Y2, and Y5 subtypes. nih.govnih.govresearchgate.net These receptors are widely distributed in peripheral tissues, including the cardiovascular system, gastrointestinal tract, bone, and on immune cells, mediating diverse biological functions. nih.govnih.govnih.govnih.gov
Cardiovascular Regulation
The NPY system is a potent regulator of cardiovascular homeostasis, with significant effects on blood pressure, vasoconstriction, and cardiac function. frontiersin.orgnih.govnih.gov The Y1 receptor is the primary mediator of NPY's vasoconstrictive effects. nih.govresearchgate.net Activation of Y1 receptors on vascular smooth muscle cells leads to potent vasoconstriction, which contributes to the regulation of blood pressure and regional blood flow. researchgate.netnih.govresearchgate.net Animal studies have consistently demonstrated that administration of NPY or Y1 receptor agonists induces a pressor response, increasing blood pressure. nih.govnih.gov
In the context of cardiac function, NPY signaling has shown dual effects. It can be cardio-depressant or act as a cardiac stressor depending on receptor expression and local concentration. nih.gov During myocardial ischemia, NPY is released from sympathetic nerves. frontiersin.orgnih.gov Studies in swine and dog models have shown that NPY can induce coronary vasoconstriction, potentially exacerbating ischemic conditions. nih.gov Conversely, NPY has also been implicated in pro-angiogenic processes, which can be beneficial in chronic ischemia by promoting the formation of new blood vessels. nih.govresearchgate.netharvard.edubidmc.org In a rat model of heart failure, expression of Y1 receptors was decreased while Y2 receptor expression increased, suggesting a shift in NPY's role towards cardiac remodeling and angiogenesis during disease progression. researchgate.net Furthermore, in isolated rat hearts, NPY acting via the Y1 receptor was found to be pro-arrhythmic, an effect that could be blocked by a Y1 antagonist. ohsu.eduoup.com
Table 1: Effects of NPY Receptor Modulation on Cardiovascular Parameters in Animal Models
| Animal Model | NPY Receptor Target | Experimental Approach | Key Finding |
| Rat | Y1 Receptor | Administration of Y1 agonist | Induced direct vasoconstriction in kidneys and spleen. nih.gov |
| Rat | Y1 Receptor | Administration of Y1 antagonist (BIBO3304) | Prevented NPY-induced ventricular arrhythmias. ohsu.eduoup.com |
| Dog | General NPY receptors | Intra-coronary administration of NPY | Reduced coronary artery blood flow by 39%. nih.gov |
| Swine | General NPY receptors | Local delivery of NPY₃₋₃₆ to ischemic myocardium | Increased capillary and arteriole density. harvard.edu |
| Rat | Y1 and Y2 Receptors | Aortocaval fistula model of heart failure | Decreased cardiac Y1 receptor expression and markedly increased Y2 receptor expression. researchgate.net |
Gastrointestinal Motility and Secretion
Neuropeptide Y and its receptors are key regulators of digestive functions, influencing both motility and secretion throughout the gastrointestinal (GI) tract. frontiersin.orgnih.govnih.gov NPY is present in enteric neurons and sympathetic nerves innervating the gut. nih.govnih.gov The primary effects of NPY in the gut, which include the inhibition of motility and secretion, are mediated by Y1 and Y2 receptors. nih.govyakhak.org
Activation of NPY receptors generally leads to a decrease in gastrointestinal motility. nih.govnih.gov In conscious rats, centrally administered NPY was shown to powerfully affect duodenal contractile activity, switching it from a fed pattern to a fasted, migrating motor complex pattern, an effect mediated primarily through Y2 receptors. physiology.org Peripherally, NPY and the related gut hormone Peptide YY (PYY) inhibit gastric emptying and intestinal transit time. nih.gov
NPY also has potent anti-secretory and proabsorptive effects. nih.govyakhak.org It inhibits intestinal water and electrolyte secretion, a function that involves both Y1 and Y2 receptors. nih.gov Y1 receptors are located on epithelial cells and secretomotor neurons, where their activation can regulate ion and fluid absorption. nih.govyakhak.org This modulation of secretion and absorption is crucial for maintaining fluid balance in the intestines. yakhak.org
Table 2: Influence of NPY Receptor Activation on Gastrointestinal Function in Animal Models
| Animal Model | NPY Receptor Target | Experimental Approach | Key Finding |
| Rat | Y2 and Y4 Receptors | Intracerebroventricular (icv) NPY administration | Changed duodenal motility from a fed to a fasted pattern. physiology.org |
| General | Y1 and Y2 Receptors | Peripheral administration of NPY/PYY | Inhibition of gastric emptying and intestinal transit. nih.gov |
| General | Y1 and Y4 Receptors | In vitro studies on enterocytes | Inhibition of intestinal chloride secretion. nih.gov |
| Mouse | Y1 Receptor | DSS-induced colitis model with Y1R antagonist | Attenuated intestinal inflammation and reduced pro-inflammatory cytokine release. nih.gov |
Bone Metabolism
The NPY system has emerged as a significant regulator of bone homeostasis, directly influencing the activities of bone cells. nih.govaging-us.com NPY and its receptors, particularly Y1, are expressed in bone tissue, including osteoblasts, osteocytes, and bone marrow stromal cells (BMSCs). nih.govaging-us.comresearchgate.net This localization allows NPY released from sympathetic nerves innervating the bone to directly modulate bone remodeling. nih.gov
Research in animal models has revealed a predominantly inhibitory role for NPY signaling, via the Y1 receptor, on bone formation. researchgate.netelifesciences.org Studies using Y1 receptor-deficient mice showed that these animals have a high bone mass phenotype due to enhanced osteoblast differentiation and bone formation. researchgate.net Similarly, treating normal mice with a selective Y1 receptor antagonist (BIBO3304) resulted in a dose-dependent increase in bone mass. nih.gov This treatment increased both cancellous and cortical bone, associated with a significant rise in the anabolic activity of osteoblasts. nih.gov In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, a Y1 receptor antagonist improved bone microstructure and promoted the healing of bone defects. aging-us.comresearchgate.netnih.gov The signaling pathway appears to involve the inhibition of the cAMP/PKA/CREB pathway in BMSCs by NPY-Y1R, which suppresses osteoblast differentiation. aging-us.comnih.gov
While the primary effect of Y1 receptor signaling is anti-anabolic, some studies suggest NPY can also influence bone resorption by affecting the RANKL/OPG ratio. nih.govaging-us.com
Table 3: Findings on NPY-Y1 Receptor Signaling in Bone Metabolism from Animal Studies
| Animal Model | Experimental Approach | Key Finding |
| Mouse | Genetic deletion of the Y1 receptor | Resulted in a high bone mass phenotype with enhanced osteoblast activity. researchgate.net |
| Mouse | Oral administration of Y1 antagonist (BIBO3304) | Dose-dependently increased cancellous and cortical bone mass. nih.gov |
| Rat (OVX model) | Treatment with Y1 antagonist | Improved bone microstructure and reduced bone microdamage. aging-us.comnih.gov |
| Rat | Femoral bone defect model | Y1 antagonist (PD160170) promoted osteogenic differentiation and defect healing. researchgate.net |
Immunomodulatory Effects
The NPY system acts as a critical link between the nervous and immune systems, exerting complex and sometimes opposing effects on immune cell function. nih.govnih.govfrontiersin.org NPY is released from sympathetic nerves that innervate lymphoid organs, and NPY receptors, especially Y1, are found on various immune cells, including T cells, B cells, macrophages, and dendritic cells. nih.govnih.govneuroimmunol.org
The role of the Y1 receptor in immunity is notably bimodal. nih.govfrontiersin.orgnih.gov On one hand, signaling through the Y1 receptor on T cells acts as a strong negative regulator, inhibiting T cell activation and proliferation. nih.govnih.gov This is supported by findings that Y1-deficient T cells are hyperresponsive to activation. nih.govnih.gov This anti-inflammatory action may contribute to stress-induced immunosuppression. nih.govnih.gov
Paradoxically, the Y1 receptor is also a key activator of antigen-presenting cells (APCs) like macrophages and dendritic cells. nih.govnih.gov Y1 receptor signaling is required for normal macrophage function and the production of Th1-promoting cytokines such as IL-12. nih.govnih.gov Consequently, Y1-deficient mice show resistance to Th1-mediated inflammatory responses due to functionally impaired APCs. nih.govnih.gov In the context of intestinal inflammation, NPY signaling via the Y1 receptor is generally considered pro-inflammatory, and blocking this receptor has been shown to reduce the severity of colitis in mouse models by decreasing the release of cytokines like TNF-α, IL-6, and IL-12. yakhak.orgnih.gov
Table 4: Immunomodulatory Roles of the NPY Y1 Receptor in Animal Models
| Cell/Animal Model | Experimental Condition | Role of Y1 Receptor Signaling | Outcome |
| Mouse T cells | Y1 receptor knockout (Y1-/-) | Negative regulator of T cells | T cells are hyperresponsive to activation. nih.govnih.gov |
| Mouse APCs | Y1 receptor knockout (Y1-/-) | Key activator of APCs | Impaired APC function, reduced Th1-promoting cytokine production. nih.govnih.gov |
| Mouse (Colitis model) | T-cell transfer into lymphopenic mice | Negative regulator of T cells | Y1-/- T cells trigger severe colitis. nih.govnih.gov |
| Mouse (Colitis model) | DSS-induced colitis | Pro-inflammatory | Y1 receptor antagonist (BIBP3226) significantly reduced clinical and histological scores. nih.gov |
| Mouse Macrophages | Diet-induced obesity | Anti-inflammatory | Y1 signaling inhibits the release of proinflammatory cytokines, limiting insulin (B600854) resistance. diabetesjournals.org |
Advanced Research Methodologies and Techniques
In Vitro Methodologies
In vitro studies are fundamental to understanding the molecular interactions between propionyl-neuropeptide Y and its receptors at the cellular level. These controlled experimental settings allow for detailed characterization of binding affinities, receptor distribution, and the functional consequences of receptor activation.
Cell-Based Assays (e.g., FRET, BRET, Reporter Gene Assays)
Cell-based assays are pivotal for dissecting the pharmacological profile of NPY receptors. This compound, in its radiolabeled form ([3H]propionyl-NPY), is extensively used in radioligand binding assays to determine the affinity and specificity of NPY receptors expressed in various cell lines.
Radioligand Binding Assays: These assays are the cornerstone of receptor pharmacology. [3H]propionyl-NPY is used to label NPY receptors on cell membranes or intact cells. By competing with unlabeled compounds, these assays allow for the determination of binding affinities (Kd) and the density of binding sites (Bmax). For instance, studies on Chinese hamster ovary (CHO) cells stably expressing the human Y2 receptor have utilized a tritiated derivative of a related peptide to demonstrate saturable binding. uni-regensburg.deacs.org Similarly, the binding of [3H]propionyl-NPY has been characterized in human endometrial cancer (HEC-1B) cells expressing the Y5 receptor.
One key finding is that the binding of tritiated NPY derivatives can be sensitive to the ionic composition of the assay buffer. For example, a tritiated propionylated derivative of porcine NPY ([3H]propionyl-pNPY) showed low binding affinity for the Y2 receptor in sodium-containing buffers when studied in intact CHO cells. uni-regensburg.de In contrast, it was successfully used in binding studies on calf hippocampus membrane preparations in the presence of sodium. uni-regensburg.de
Reporter Gene Assays: While [3H]propionyl-NPY is not a direct component of the signaling readout in reporter gene assays, it is instrumental in the characterization of the cell systems used. These assays measure the functional response to receptor activation by linking it to the expression of a reporter gene, such as luciferase. Before conducting functional assays, radioligand binding studies with [3H]propionyl-NPY are often performed to confirm and quantify the expression of the target receptor in the transfected cells, ensuring the validity of the functional data.
Table 1: Application of [3H]this compound in Cell-Based Binding Assays
| Cell/Tissue Type | Receptor Studied | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| Rabbit Aortic Membranes | NPY Receptors | Saturation Binding | Specific and saturable binding with a Kd of 1.1 nM. | nih.gov |
| Rat Brain Membranes | NPY Receptors | Competition Binding | Binding profile correlated with biological activity in rat vas deferens. | nih.gov |
| CHO Cells | Human Y2 Receptor | Saturation Binding | [3H]propionyl-pNPY showed low affinity in sodium-containing buffer. | uni-regensburg.de |
| Calf Hippocampus Membranes | Y2 Receptor | Binding Studies | Successfully used in sodium-containing buffer. | uni-regensburg.de |
There is no direct evidence in the reviewed literature of this compound being utilized in Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) assays. These techniques typically require fluorescently or luminescently tagged ligands or receptors to study protein-protein interactions.
Electrophysiological Recordings (e.g., Whole-Cell Patch Clamp)
Electrophysiological techniques, such as the whole-cell patch-clamp method, are employed to measure the functional consequences of NPY receptor activation on cellular excitability and ion channel activity. NPY receptors are known to couple to G-proteins that modulate Ca2+ and K+ channels. frontiersin.org While these studies are crucial for understanding the physiological effects of the NPY system, they typically use unlabeled NPY or its analogs to elicit a functional response. The direct application of this compound, particularly its radiolabeled form, in these functional assays is not documented, as these methods measure real-time changes in membrane potential or ion currents rather than ligand binding. However, the binding data obtained from assays using [3H]propionyl-NPY provide the pharmacological context for interpreting the results of these functional electrophysiological studies.
Quantitative Receptor Autoradiography
Quantitative receptor autoradiography is a powerful technique used to visualize the anatomical distribution of receptors within tissues. This method utilizes radiolabeled ligands to map receptor densities in slided tissue sections. Studies have employed radiolabeled NPY to map the distribution of its receptors in the rat brain, revealing high densities in areas such as the olfactory bulb, superficial cortical layers, hippocampus, and various thalamic nuclei. nih.gov Although some studies utilize iodine-125 (B85253) (¹²⁵I) labeled ligands for this purpose due to higher energy emission, tritiated ligands like [3H]propionyl-NPY offer advantages in terms of higher spatial resolution and longer half-life, making them suitable for detailed anatomical mapping. The discrete localization of binding sites identified through autoradiography with radiolabeled NPY provides anatomical correlates for the physiological functions of the NPY system. nih.gov
Molecular Biology Techniques (e.g., Site-Directed Mutagenesis, Receptor Chimeras)
Molecular biology techniques are indispensable for identifying the specific amino acid residues involved in ligand binding and receptor activation. In the context of the NPY system, site-directed mutagenesis is used to create mutant receptors with specific amino acid substitutions.
The binding characteristics of these mutant receptors are then assessed using radioligand binding assays with [3H]propionyl-NPY or other labeled ligands. By comparing the binding affinity of the radioligand to the wild-type versus the mutant receptor, researchers can deduce the importance of a particular residue for ligand interaction. For example, mutagenesis studies on the human Y2 receptor have identified several acidic residues as being highly important for NPY binding. frontiersin.org Similarly, studies on the Y1 receptor have used radiolabeled ligands to probe the binding pockets of mutant receptors, revealing key interactions for both agonists and antagonists. frontiersin.org These studies, which rely on the precise binding measurements afforded by tools like [3H]propionyl-NPY, are crucial for understanding the molecular basis of receptor subtype selectivity. frontiersin.org
In Vivo Methodologies
In vivo approaches are essential for understanding the physiological role of the NPY system in a whole-organism context. These methodologies often involve the use of genetically modified animal models to study the effects of receptor or ligand ablation or overexpression.
Animal Models (e.g., Transgenic Mice, Knockout Models)
Genetically engineered mouse models, such as transgenic and knockout mice, have been instrumental in elucidating the diverse functions of the NPY system. While this compound is not administered to these animals directly to observe a physiological effect, it is a key tool for characterizing the molecular consequences of the genetic modification.
Knockout Models: In knockout (KO) mice, the gene for a specific NPY receptor is deleted. Tissues from these animals are invaluable for validating the specificity of radioligands. Radioligand binding assays and autoradiography using [3H]propionyl-NPY can be performed on brain sections or peripheral tissues from both wild-type and knockout mice. The absence of specific binding in the tissues of knockout mice confirms that the radioligand is binding specifically to the targeted receptor subtype.
Transgenic Models: Transgenic models, which may involve the overexpression of an NPY receptor, are also used. Characterization of these models can involve quantitative autoradiography with radiolabeled NPY to confirm the increased expression and map the distribution of the overexpressed receptors. These models have been crucial for linking specific NPY receptors to physiological processes such as energy homeostasis, blood pressure regulation, and anxiety.
Table 2: Role of this compound in the Context of Animal Models
| Animal Model Type | Methodology Involving this compound | Purpose | Inferred Outcome |
|---|---|---|---|
| Receptor Knockout Mice | Radioligand Binding / Autoradiography on tissues | To validate the specificity of the radioligand. | Absence of specific [3H]propionyl-NPY binding in tissues from knockout mice compared to wild-type. |
| Receptor Transgenic Mice | Quantitative Autoradiography on tissues | To confirm and map the overexpression of the target receptor. | Increased density of [3H]propionyl-NPY binding sites in specific tissue regions. |
Stereotaxic Injections and Microdialysis
Stereotaxic injection is a minimally invasive surgical technique that allows for the precise delivery of substances to specific brain regions. This method is crucial for studying the effects of this compound on localized neuronal populations. For instance, researchers can administer this compound into areas known to have a high density of Y1 receptors, such as the dorsolateral septum or the central amygdala, to investigate its effects on behaviors like social fear and anxiety. mdpi.com Similarly, injections into the nucleus accumbens have been used to study the role of NPY receptor agonists in feeding behavior, particularly the intake of high-fat diets. frontiersin.org Intracerebroventricular injections are also utilized to study broader effects on the central nervous system, such as the stimulation of neurogenesis in the subventricular zone. nih.gov
Microdialysis is a complementary in vivo technique used to monitor the concentrations of neurotransmitters and other molecules in the extracellular fluid of a specific tissue. biorxiv.org When used in conjunction with stereotaxic injections, microdialysis allows researchers to measure the downstream effects of this compound administration on neurochemical dynamics. nih.govrsc.org This technique relies on the passive diffusion of substances across a semipermeable membrane at the tip of a microdialysis probe. biorxiv.org The collected samples, known as dialysates, can then be analyzed using highly sensitive methods like mass spectrometry to quantify neuropeptides. nih.gov
Research has demonstrated the feasibility of using microdialysis to measure NPY concentrations in the brain. nih.gov For example, studies in the medial basal hypothalamus of rats have successfully measured basal and stimulated levels of NPY. nih.gov While challenging due to the low in vivo concentrations and potential for adsorption, optimizing the entire workflow from sampling to analysis enables the sensitive detection of neuropeptides in microdialysates. scispace.com
| Parameter | Finding | Species | Brain Region | Reference |
| Basal NPY Concentration | 4.0 +/- 1.6 pg/µL | Rat | Medial Basal Hypothalamus | nih.gov |
| K+ Stimulated NPY Concentration | 9.5 +/- 0.3 pg/µL | Rat | Medial Basal Hypothalamus | nih.gov |
| In Vivo Relative Recovery | 22% (steady-state) | Rat | Medial Basal Hypothalamus | nih.gov |
| Temporal Resolution | As low as 11 seconds with droplet microfluidics | N/A | N/A | rsc.org |
Non-Invasive Imaging Techniques
Non-invasive imaging techniques, particularly Positron Emission Tomography (PET), have become invaluable for studying the NPY system in vivo. nih.govnih.gov PET imaging allows for the visualization and quantification of NPY receptors in the brain and peripheral tissues, providing significant insights into their roles in various physiological and pathological conditions. nih.govresearchgate.net This is achieved by using radiolabeled analogues of NPY, which act as tracers that bind to specific NPY receptor subtypes.
The development of PET radiotracers for the NPY receptor family has been a focus of extensive research. nih.govnih.gov For studying the Y1 receptor, to which this compound binds with high affinity, several labeled NPY analogues have been developed. These tracers are designed to have high binding affinity and selectivity for the target receptor.
One approach involves labeling truncated NPY analogues with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga). nih.gov For example, a study focused on developing ⁶⁸Ga-labeled truncated NPY analogues for imaging Y1R expression in tumors. nih.gov These analogues were modified to improve plasma stability while maintaining good receptor binding affinity. nih.gov PET/CT imaging in preclinical models demonstrated that these tracers could clearly visualize Y1R-positive tumors with minimal background activity. nih.gov
Another strategy involves labeling NPY analogues with Fluorine-18 (¹⁸F). Researchers have developed an ¹⁸F-labeled glycopeptide based on a Y₁R-preferring NPY analogue. acs.org PET imaging studies with this tracer in tumor-bearing mice showed specific uptake in the tumor region, which was significantly reduced when a non-binding version of the tracer was used, confirming receptor-specific binding. acs.org
For other NPY receptor subtypes, such as the Y2 receptor, specific PET radioligands have also been developed. For instance, N-¹¹C-methyl-JNJ-31020028 has been used for PET brain imaging of NPY2 receptors in pigs, providing the first images of these receptors in a living brain. snmjournals.orgsnmjournals.org
| Tracer | Target Receptor | Radionuclide | Key Finding | Reference |
| [⁶⁸Ga]CCZ01055 | Y1R | ⁶⁸Ga | Clearly visualized Y1R-expressing tumors with high contrast and specificity. | nih.gov |
| ¹⁸F-labeled NPY glycopeptide | Y1R | ¹⁸F | Demonstrated Y₁R-specific binding uptake in MCF-7 tumors in vivo. | acs.org |
| N-¹¹C-methyl-JNJ-31020028 | Y2R | ¹¹C | First candidate radioligand for PET investigations of NPY2 receptors in the living brain. | snmjournals.orgsnmjournals.org |
| [¹⁸F]Y1-973 | Y1R | ¹⁸F | A nonpeptide PET tracer suitable for central Y₁R imaging. | researchgate.netacs.org |
Future Research Directions and Open Questions
Development of Novel and Highly Selective Radioligands
The development of novel and highly selective radioligands is crucial for advancing our understanding of the propionyl-neuropeptide Y (propionyl-NPY) system. While existing radiolabeled NPY analogues have been instrumental, there is a continuous need for tracers with improved properties for in vitro and in vivo applications. A significant advancement in this area has been the synthesis and characterization of tritiated propionylated human peptide YY ([³H]propionyl-hPYY), a new probe for studying Neuropeptide Y Y2 receptors. nih.govacs.org
This tritiated derivative offers a valuable alternative to the commonly used ¹²⁵I-labeled ligands, particularly for binding assays conducted in sodium-containing buffers that mimic physiological conditions. acs.orguni-regensburg.de The synthesis involves the [³H]propionylation of Lysine (B10760008) at position 4 of the peptide YY (PYY) sequence. acs.org Competition binding experiments with this novel radioligand have yielded Kᵢ values for Y2 receptor reference ligands that are consistent with previously reported binding affinities, validating its utility as a reliable tool for determining Y2 receptor binding affinities. nih.gov
Future research should focus on expanding the repertoire of such radioligands. This includes the development of positron emission tomography (PET) tracers, which would enable non-invasive in vivo imaging of propionyl-NPY receptor distribution and density in the brain and peripheral tissues. mdpi.com The creation of subtype-selective radioligands for other NPY receptor subtypes (Y1, Y4, Y5) is also a priority, as this will allow for a more precise dissection of the roles of individual receptor subtypes in various physiological and pathological processes. nih.gov
| Radioligand | Isotope | Target Receptor | Key Application |
| [³H]propionyl-hPYY | Tritium (B154650) (³H) | NPY Y2 Receptor | In vitro receptor binding assays under physiological sodium concentrations |
| [³H]propionyl-NPY | Tritium (³H) | NPY Receptors | Radioactive binding assays in various tissues, including brain and aorta |
| ¹²⁵I-labeled NPY/PYY | Iodine-125 (B85253) | NPY Receptors | Traditional radiochemical binding assays |
Elucidating the Role of this compound in Complex Signaling Networks
Propionyl-NPY, as a ligand for NPY receptors, is presumed to activate a complex web of intracellular signaling pathways. NPY receptors are G protein-coupled receptors (GPCRs), and their activation by ligands like NPY initiates a cascade of downstream events. nih.govnih.gov A primary pathway involves the coupling to Gᵢ/ₒ proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govmanchester.ac.uk
Furthermore, NPY receptor activation, particularly through the Y1 receptor, can stimulate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov This, in turn, leads to an increase in intracellular calcium concentrations, primarily through influx from the extracellular space. nih.govresearchgate.net The rise in intracellular calcium can then activate various downstream effectors, including protein kinase C (PKC) and calcium/calmodulin-dependent kinase II (CaMKII). nih.gov
These initial signaling events converge on mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK1/2) pathway. nih.gov The activation of the ERK1/2 pathway is a crucial step in mediating some of the cellular responses to NPY, such as cell proliferation. nih.gov Future research needs to delineate the specific signaling signature of propionyl-NPY at different NPY receptor subtypes and in various cell types. Understanding how propionyl-NPY modulates these intricate signaling networks will be key to deciphering its precise physiological functions.
Integration with Multi-Omics Approaches
To gain a comprehensive understanding of the biological impact of this compound, future research must integrate multi-omics approaches. These high-throughput technologies, including genomics, transcriptomics (RNA-Seq), proteomics, and metabolomics, can provide an unbiased and holistic view of the molecular changes induced by propionyl-NPY signaling. nih.gov
For instance, transcriptomic analysis of cells or tissues treated with propionyl-NPY can reveal global changes in gene expression, identifying novel downstream targets and pathways regulated by this compound. This approach has been used to identify appetite-related genes, such as NPY and its receptors, that are differentially expressed under certain dietary conditions. nih.gov Similarly, proteomic studies can identify changes in protein expression and post-translational modifications, offering insights into the functional consequences of propionyl-NPY receptor activation.
Metabolomic profiling can uncover alterations in cellular metabolism, linking propionyl-NPY signaling to metabolic pathways. Integrating these different omics datasets will be crucial for constructing comprehensive models of propionyl-NPY action. medrxiv.org Such an integrated approach will not only enhance our understanding of the fundamental biology of propionyl-NPY but also has the potential to identify novel biomarkers and therapeutic targets for diseases in which the NPY system is implicated. medrxiv.org
Advanced Structural Biology Insights into this compound-Receptor Interactions
Recent breakthroughs in structural biology, particularly in X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of GPCRs, including NPY receptors. nih.govelsevierpure.com High-resolution structures of the human Y1 receptor bound to various antagonists have been determined, revealing the intricate details of the ligand-binding pocket. nih.govnih.gov
These structural studies have identified key residues within the receptor that are crucial for ligand binding and selectivity. nih.gov For example, the C-terminal segment of NPY is known to bind deep within the transmembrane core of the Y1 receptor. elsevierpure.com Future research should leverage these advanced structural biology techniques to determine the high-resolution structure of propionyl-NPY in complex with its cognate receptors, particularly the Y2 receptor.
Such studies will elucidate the precise molecular interactions between the propionyl group and the receptor, explaining how this modification influences binding affinity and selectivity. This structural information will be invaluable for the rational design and development of novel, highly potent, and selective agonists or antagonists targeting the NPY system. nih.gov
Exploration of Receptor Heterodimerization and Allosteric Modulation
There is growing evidence that NPY receptors can form both homodimers and heterodimers. nih.gov The co-expression of different NPY receptor subtypes, such as Y1 and Y5 receptors, can lead to their heterodimerization and reciprocal transactivation. nih.gov This receptor interplay can augment the cellular response to NPY, often leading to an increased sensitivity to low concentrations of the peptide. nih.gov
Future investigations should explore the impact of propionyl-NPY on the formation and function of these receptor dimers. It is important to determine whether propionyl-NPY preferentially binds to or signals through specific monomeric or dimeric receptor conformations. Understanding these nuances is critical for deciphering the full spectrum of propionyl-NPY's biological activities.
Furthermore, the concept of allosteric modulation of NPY receptors is an emerging area of research. medchemexpress.com Allosteric modulators bind to a site on the receptor distinct from the orthosteric ligand-binding site, and can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the endogenous ligand. The development of fluorescent-based assays has opened up new possibilities for studying these allosteric interactions in real-time. researchgate.net Future studies should screen for and characterize allosteric modulators that can fine-tune the effects of propionyl-NPY at its target receptors.
Refinement of Animal Models for Specific Disease Pathophysiology
Animal models are indispensable tools for investigating the in vivo roles of neuropeptides and their receptors in health and disease. mdpi.com Various animal models have been employed to study the functions of the NPY system in conditions such as Parkinson's disease, depression, and metabolic disorders. nih.govmdpi.comnih.gov
For instance, in rodent models of Parkinson's disease, NPY has been shown to have neuroprotective effects, which are mediated through the Y2 receptor. nih.gov In models of depression, NPY has demonstrated antidepressant-like effects. mdpi.com To specifically investigate the role of propionyl-NPY, it will be necessary to refine these existing animal models.
This could involve the use of genetic models, such as transgenic mice that are deficient in the Y2 receptor, to confirm the receptor subtype through which propionyl-NPY exerts its effects. nih.gov Furthermore, the development of animal models that more accurately recapitulate the complex pathophysiology of human diseases will be crucial for evaluating the therapeutic potential of propionyl-NPY and other NPY receptor ligands.
Q & A
Basic Research Questions
Q. What are the structural and functional distinctions between propionyl-NPY and native NPY in receptor binding assays?
- Methodological Answer: Comparative binding studies using radiolabeled ligands (e.g., [³H]propionyl-NPY) in tissue-specific membranes (e.g., rabbit aortic vs. rat brain) reveal differences in affinity and selectivity. For example, Chen et al. (1988) demonstrated that propionyl-NPY exhibits higher specificity in vascular tissues compared to NPY in neural tissues, suggesting tissue-dependent receptor interactions. Quantitative analysis via saturation binding assays (e.g., Scatchard plots) is critical to determine dissociation constants (Kd) and receptor density (Bmax) .
Q. How can researchers design a robust experimental protocol to assess propionyl-NPY’s role in vascular function?
- Methodological Answer: Utilize the PICOT framework to structure the study:
- P opulation: Isolated rabbit aortic rings.
- I ntervention: Propionyl-NPY dose-response curves.
- C omparison: Native NPY and truncated analogs (e.g., NPY 13-36).
- O utcome: Contraction amplitude (measured via force transducers).
- T ime: Pre-incubation periods (e.g., 15–30 mins) to assess receptor desensitization.
This approach ensures systematic variable control and reproducibility .
Q. What are the limitations of current in vitro models for studying propionyl-NPY’s signaling pathways?
- Methodological Answer: Primary limitations include:
- Species reactivity : Propionyl-NPY’s effects vary between rodents and rabbits due to Y1/Y2 receptor subtype distribution .
- Tissue viability : Ex vivo preparations (e.g., rat vas deferens) may lose sensitivity over time, necessitating fresh tissue sampling and standardized storage conditions (-80°C in protease inhibitors) .
Advanced Research Questions
Q. How can contradictory data on propionyl-NPY’s receptor selectivity be resolved across studies?
- Methodological Answer: Conduct meta-analyses with stratification by:
- Receptor subtypes : Use selective antagonists (e.g., BIBP3226 for Y1) to isolate contributions.
- Tissue source : Compare vascular vs. neural tissues to identify context-dependent binding.
- Ligand modifications : Assess acylated vs. non-acylated NPY fragments (e.g., Danho et al., 1988).
Sensitivity analyses (e.g., funnel plots) can detect publication bias or methodological heterogeneity .
Q. What advanced techniques validate propionyl-NPY’s functional activity beyond binding assays?
- Methodological Answer: Combine functional genomics and calcium imaging :
- Knockdown models : siRNA targeting Y1/Y2 receptors in HEK293 cells transfected with NPY receptors.
- Intracellular Ca²⁺ flux : Measure real-time changes using Fura-2AM fluorescence.
- Data interpretation : Normalize responses to baseline (e.g., ATP-induced Ca²⁺ release) to control for cell variability .
Q. How to optimize high-throughput screening (HTS) for propionyl-NPY analogs with enhanced stability?
- Methodological Answer: Implement a two-phase HTS protocol :
- Phase 1 (Stability) : Incubate analogs in human serum (37°C, 24 hrs) and quantify degradation via HPLC-MS.
- Phase 2 (Activity) : Test stable analogs in Y1 receptor-expressing cell lines using cAMP inhibition assays.
Prioritize compounds with >80% stability and IC50 values <10 nM .
Key Considerations for Data Interpretation
- Confounding Variables : Control for endogenous NPY release by using TTX (tetrodotoxin) in neuronal tissues .
- Statistical Power : Sample size calculations (e.g., G*Power) to detect ≥20% effect size with α=0.05 .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
